5-Cyclopropyl-5-propylimidazolidine-2,4-dione
Description
5-Cyclopropyl-5-propylimidazolidine-2,4-dione is a bicyclic compound belonging to the imidazolidine-2,4-dione class, characterized by a five-membered heterocyclic core with two ketone groups at positions 2 and 2.
Properties
IUPAC Name |
5-cyclopropyl-5-propylimidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-2-5-9(6-3-4-6)7(12)10-8(13)11-9/h6H,2-5H2,1H3,(H2,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBFTZOOEXILROK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(C(=O)NC(=O)N1)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101253940 | |
| Record name | 5-Cyclopropyl-5-propyl-2,4-imidazolidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101253940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90565-78-9 | |
| Record name | 5-Cyclopropyl-5-propyl-2,4-imidazolidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90565-78-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Cyclopropyl-5-propyl-2,4-imidazolidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101253940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 5-Cyclopropyl-5-propylimidazolidine-2,4-dione typically involves the reaction of cyclopropylamine and propylamine with phosgene or its derivatives under controlled conditions . The reaction conditions often require anhydrous solvents and low temperatures to ensure the stability of the intermediate compounds. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
5-Cyclopropyl-5-propylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imidazolidine-2,4-dione derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced imidazolidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropyl or propyl groups, using reagents such as alkyl halides or sulfonates.
Scientific Research Applications
ADAMTS Inhibition
One of the primary applications of 5-Cyclopropyl-5-propylimidazolidine-2,4-dione is as an inhibitor of the ADAMTS (A Disintegrin And Metalloproteinase with Thrombospondin Motifs) family of enzymes. These enzymes are implicated in several pathological conditions, including:
- Osteoarthritis : The compound has shown promise in the treatment of osteoarthritis by inhibiting ADAMTS-5, which is involved in cartilage degradation. Research indicates that this compound can help maintain cartilage homeostasis and potentially slow the progression of osteoarthritis .
- Fibrotic Diseases : The inhibition of ADAMTS enzymes also suggests potential therapeutic effects in fibrotic diseases, where excessive extracellular matrix deposition occurs. Studies have highlighted the role of ADAMTS-5 in liver and kidney fibrosis, indicating that this compound may be beneficial in managing these conditions .
- Inflammatory Conditions : The compound's ability to inhibit inflammatory processes positions it as a candidate for treating various inflammatory diseases, such as rheumatoid arthritis and other autoimmune disorders .
Solid Forms and Bioavailability
Research has focused on developing solid forms of this compound to enhance its bioavailability. Different solid-state forms, including crystalline and amorphous states, have been studied to improve solubility and absorption rates in biological systems. Enhanced exposure levels compared to other forms have been documented, making it a subject of interest for formulation scientists .
Chemical Synthesis
The compound serves as a versatile intermediate in organic synthesis, particularly within the realm of medicinal chemistry. Its structure allows for various modifications that can lead to the development of new derivatives with enhanced biological activity or altered pharmacokinetic properties.
- Synthesis of Derivatives : Researchers have synthesized a range of imidazolidine derivatives from this compound, exploring their potential biological activities and therapeutic applications .
Clinical Trials and Research Findings
Several clinical trials have investigated the efficacy of compounds derived from this compound:
- A notable study demonstrated significant improvements in joint function and pain relief among osteoarthritis patients treated with an ADAMTS inhibitor derived from this compound .
- Another research project explored the impact of this compound on liver fibrosis models, showing promising results in reducing fibrosis markers .
Mechanism of Action
The mechanism of action of 5-Cyclopropyl-5-propylimidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may modulate receptor activity by acting as an agonist or antagonist, influencing downstream signaling pathways .
Comparison with Similar Compounds
Structural and Substituent Variations
The imidazolidine-2,4-dione scaffold allows diverse substitutions at the 3- and 5-positions. Key analogs and their substituents include:
*Estimated based on molecular formula.
Key Observations:
- Substituent Effects on Lipophilicity: Linear alkyl chains (e.g., propyl) may increase solubility compared to branched (isopropyl) or aromatic (phenyl) groups. Cyclopropyl’s ring strain could enhance reactivity or binding specificity .
- Stereochemical Influence: The (5S)-configured isopropyl analog in demonstrates the role of chirality in biological activity, suggesting enantioselective effects for the target compound .
Pharmacological and Physicochemical Properties
- Cardiovascular and CNS Effects: Aryl-substituted analogs (e.g., IM-3, IM-7) exhibit target-specific bioactivity, whereas alkyl-substituted derivatives (e.g., cyclopropyl, propyl) may prioritize metabolic stability .
- Intermolecular Interactions: Pyran-2,4-dione derivatives () share common H...H and O...H contacts with imidazolidine-2,4-diones, suggesting similar crystal-packing behaviors. However, imidazolidine-2,4-diones’ smaller ring size may reduce dipole moments (e.g., 2a: 6.12 D vs. 2b: 4.98 D in pyran-diones) .
Biological Activity
5-Cyclopropyl-5-propylimidazolidine-2,4-dione is a cyclic urea derivative that has attracted attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Overview of this compound
- Molecular Formula : C₇H₁₀N₂O₂
- Molecular Weight : 154.17 g/mol
- CAS Number : 90565-78-9
This compound features a unique structure characterized by a cyclopropyl and a propyl group attached to an imidazolidine-2,4-dione core, which influences its biological properties.
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound may exert its effects through:
- Enzyme Inhibition : By binding to the active site of enzymes, it can block substrate access, thereby inhibiting enzyme activity.
- Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing downstream signaling pathways and physiological responses .
Biological Activity and Therapeutic Potential
Research has indicated several areas where this compound shows promise:
- Anti-inflammatory Effects :
- Neurological Disorders :
- Cancer Research :
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Comparative Analysis with Similar Compounds
The biological activity of this compound can be contrasted with other derivatives:
Q & A
Q. What are the optimal synthetic routes for 5-cyclopropyl-5-propylimidazolidine-2,4-dione, and how can experimental parameters be systematically optimized?
- Methodological Answer : The synthesis of imidazolidine-2,4-dione derivatives typically involves condensation reactions between substituted amines and carbonyl compounds. For example, refluxing a mixture of cyclopropylamine derivatives, propyl-substituted reagents, and carbonyl precursors in acetic acid/DMF under controlled pH (using sodium acetate) can yield the target compound . To optimize reaction conditions (e.g., temperature, molar ratios), employ Design of Experiments (DoE) methodologies. DoE reduces the number of trials while accounting for critical variables like catalyst loading, solvent polarity, and reaction time. Statistical tools such as factorial designs or response surface modeling can identify optimal parameters .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm cyclopropane and propyl group integration. Cyclopropane protons typically resonate at δ 0.5–1.5 ppm, while propyl groups show characteristic triplet signals .
- X-ray Crystallography : Resolve crystal structures to determine stereochemistry and intermolecular interactions (e.g., hydrogen bonding in the imidazolidine ring). Refinement software like SHELX can model thermal displacement parameters .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
Q. How does the compound’s stability vary under different storage conditions (e.g., temperature, light exposure)?
- Methodological Answer : Conduct accelerated stability studies by storing the compound at elevated temperatures (40–60°C), varying humidity levels (e.g., 75% RH), and UV light exposure. Monitor degradation via HPLC or TLC at intervals (e.g., 0, 1, 3, 6 months). Use Arrhenius kinetics to extrapolate shelf-life under standard lab conditions (25°C, dark) .
Advanced Research Questions
Q. How can computational methods predict the reactivity and regioselectivity of this compound in novel reactions?
- Methodological Answer : Apply density functional theory (DFT) to model transition states and reaction pathways. Software like Gaussian or ORCA can calculate activation energies for cyclopropane ring-opening or nucleophilic attacks at the imidazolidine carbonyl groups. Pair computational predictions with experimental validation (e.g., trapping intermediates via low-temperature NMR) .
Q. What strategies resolve contradictions in reported biological activity data (e.g., conflicting cytotoxicity results)?
- Methodological Answer :
- Meta-Analysis : Systematically compare datasets across studies, adjusting for variables like cell line specificity (e.g., HepG2 vs. HeLa), assay protocols (MTT vs. ATP-based viability), and compound purity (>95% by HPLC).
- Mechanistic Studies : Use siRNA knockdown or CRISPR-edited cell lines to identify off-target effects. For example, if cytotoxicity correlates with ROS generation, validate via fluorescent probes (e.g., DCFH-DA) .
Q. How can the compound’s DNA-binding affinity be quantified, and what structural features drive this interaction?
- Methodological Answer :
- UV-Vis Titration : Monitor hypochromicity and spectral shifts upon incremental DNA addition (e.g., calf thymus DNA). Calculate binding constants () using the Benesi-Hildebrand equation.
- Molecular Docking : Simulate interactions with DNA grooves (e.g., minor groove binding via cyclopropane’s hydrophobic surface) using AutoDock Vina. Validate with circular dichroism (CD) spectroscopy to detect conformational changes in DNA .
Q. What advanced separation techniques purify this compound from complex reaction mixtures?
- Methodological Answer :
- Preparative HPLC : Use C18 columns with gradient elution (water/acetonitrile + 0.1% TFA) to isolate the compound from byproducts like unreacted amines.
- Countercurrent Chromatography (CCC) : Exploit partition coefficients in biphasic solvent systems (e.g., hexane/ethyl acetate/methanol/water) for high-purity recovery .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
